tert-Butyl 3-isothiocyanatobenzoate
Overview
Description
Preparation Methods
The synthesis of tert-Butyl 3-isothiocyanatobenzoate typically involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions . This method is efficient and avoids the use of toxic metals, making it more environmentally friendly . The reaction proceeds smoothly with Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation occurring in one pot .
Chemical Reactions Analysis
tert-Butyl 3-isothiocyanatobenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butyl hydroperoxide and sodium tert-butoxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with tert-butyl hydroperoxide can lead to the formation of tert-butyl esters .
Scientific Research Applications
tert-Butyl 3-isothiocyanatobenzoate is widely used in scientific research, particularly in the fields of chemistry and biology. It is used as a biochemical for proteomics research . Additionally, it has applications in the modification of metal-organic frameworks and the preparation of isocyanate-treated graphite oxides . Its unique reactivity pattern makes it a valuable tool in various chemical transformations .
Mechanism of Action
The mechanism of action of tert-Butyl 3-isothiocyanatobenzoate involves the formation of a tetrahedral intermediate during nucleophilic acyl substitution reactions . This intermediate is stabilized by 1,3-chelation, which facilitates the reaction . The tert-butyl group plays a crucial role in this process by providing steric hindrance and electronic effects that influence the reaction pathway .
Comparison with Similar Compounds
tert-Butyl 3-isothiocyanatobenzoate can be compared to other tert-butyl substituted compounds, such as tert-butyl isocyanate and tert-butyl esters . These compounds share similar reactivity patterns due to the presence of the tert-butyl group, which provides steric hindrance and influences the reaction pathways . this compound is unique in its specific applications in proteomics research and the modification of metal-organic frameworks .
Properties
IUPAC Name |
tert-butyl 3-isothiocyanatobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-12(2,3)15-11(14)9-5-4-6-10(7-9)13-8-16/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMCWUULWWVQGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398908 | |
Record name | tert-Butyl 3-isothiocyanatobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
486415-53-6 | |
Record name | tert-Butyl 3-isothiocyanatobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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